molecular formula C10H12ClNO B8748729 2-Chloro-5-cyclopentyloxypyridine

2-Chloro-5-cyclopentyloxypyridine

Cat. No.: B8748729
M. Wt: 197.66 g/mol
InChI Key: WNYCYKVPBQMAHQ-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopentyloxypyridine is a chloro-substituted pyridine derivative featuring a cyclopentyloxy group at the 5-position. This compound is structurally characterized by a pyridine ring system, where the chlorine atom at position 2 and the cyclopentyloxy group at position 5 confer distinct electronic and steric properties. Such derivatives are often utilized in pharmaceutical intermediates, agrochemical synthesis, and materials science due to their tunable reactivity and functional group compatibility.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-5-cyclopentyloxypyridine

InChI

InChI=1S/C10H12ClNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

WNYCYKVPBQMAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following table and analysis compare 2-Chloro-5-cyclopentyloxypyridine with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Compound Substituents Molecular Weight CAS Number Key Properties
This compound Cl (C2), cyclopentyloxy (C5) Not explicitly provided Not provided Likely moderate polarity due to ether linkage; steric hindrance from cyclopentyl group .
2-Chloro-5-fluoropyridine Cl (C2), F (C5) 131.55 g/mol 31301-51-6 High electronegativity at C5; used in Suzuki coupling reactions .
2-Chloro-5-hydroxypyridine Cl (C2), OH (C5) 129.55 g/mol 41288-96-4 Polar hydroxyl group enhances solubility; prone to oxidation .
2-Chloro-5-(phenylmethoxy)pyrimidine Cl (C2), benzyloxy (C5) 235.68 g/mol 138274-14-3 Bulky benzyl group reduces reactivity in nucleophilic substitutions .
5-Chloro-2-cyanopyridine Cl (C5), CN (C2) 138.58 g/mol Not provided Electron-withdrawing cyano group increases electrophilicity at C2 .
3-Chloro-2-cyclopropylpyridine Cl (C3), cyclopropyl (C2) Not provided Not provided Cyclopropyl group enhances ring strain, influencing reactivity in cross-couplings .

Key Comparative Insights

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The chlorine atom at position 2 in all analogs acts as an EWG, directing electrophilic substitutions to positions 4 or 4. For example, 2-chloro-5-fluoropyridine undergoes regioselective cross-coupling at C4 due to fluorine’s electronegativity . In contrast, this compound’s ether group (electron-donating) may reduce ring activation compared to fluorinated analogs. This contrasts with smaller substituents like fluorine or hydroxyl groups .

Physicochemical Properties

  • Solubility: Hydroxyl-containing analogs (e.g., 2-chloro-5-hydroxypyridine) exhibit higher aqueous solubility than ether- or aryl-substituted derivatives. The cyclopentyloxy group likely reduces solubility in polar solvents .
  • Thermal Stability: Bulky substituents like benzyloxy or cyclopentyloxy may enhance thermal stability by reducing molecular mobility, as seen in 2-chloro-5-(phenylmethoxy)pyrimidine .

Applications Pharmaceutical Intermediates: Fluorinated and cyanopyridines are common in drug synthesis (e.g., 5-chloro-2-cyanopyridine in kinase inhibitors) . The cyclopentyloxy variant may serve as a scaffold for prodrugs due to its lipophilicity. Agrochemicals: Chloropyridines with ether linkages are used in herbicide development, leveraging their stability and bioavailability .

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